5-(Aminomethyl)oxolane-3-carboxamide hydrochloride

Description

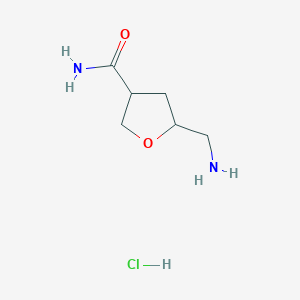

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride is a synthetic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an aminomethyl group at position 5 and a carboxamide group at position 3. The hydrochloride salt enhances its solubility and stability. The compound’s molecular formula is inferred to be C₆H₁₂ClN₂O₂ (base: C₆H₁₁N₂O₂·HCl), with a molecular weight of approximately 182.63 g/mol (calculated). Its SMILES notation is C1C(OC(C1)(CN)N)C(=O)N.Cl, indicating the oxygen-containing ring, substituent positions, and salt form .

Properties

Molecular Formula |

C6H13ClN2O2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

5-(aminomethyl)oxolane-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H |

InChI Key |

MOLWVBNVNMHQQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1CN)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction may produce aminomethyl oxolane derivatives .

Scientific Research Applications

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride with related compounds:

Key Differences and Implications

In contrast, 3-aminooxolane-3-carboxamide HCl has a rigid, dual-functionalized C3 position, which may limit conformational flexibility . 5-Chloro-2-(oxolane-3-carbonyl)aniline HCl incorporates an aromatic aniline group, enabling π-π stacking in drug-receptor binding, absent in the other compounds .

Ring Size and Solubility: The oxolane ring (5-membered) in the target compound offers steric constraints distinct from the six-membered tetrahydropyran in 4-aminotetrahydropyran HCl. Larger rings may improve metabolic stability but reduce solubility .

Salt Form and Bioavailability: All compared compounds are hydrochloride salts, enhancing aqueous solubility. However, the carboxamide group in the target compound and 3-aminooxolane-3-carboxamide HCl provides hydrogen-bonding sites, critical for target affinity .

Biological Activity

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in therapeutic contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and is characterized by the presence of an aminomethyl group and a carboxamide functional group attached to an oxolane (tetrahydrofuran) ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications. Its unique structural features allow for diverse chemical reactivity and biological interactions, which are crucial for its potential therapeutic applications.

Research indicates that this compound exhibits notable biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may influence biochemical pathways critical for various physiological processes. This includes interactions with viral proteases, suggesting potential applications in antiviral therapies .

- Protein-Ligand Interactions : Studies have shown that the compound can modulate protein-ligand interactions, which is essential for understanding its role in biochemical pathways.

Antiviral Properties

This compound has been studied as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a target for developing antiviral agents. PLpro is crucial for viral processing and immune response disruption, making it a promising target for therapeutic intervention. In vitro studies indicate that the compound can effectively inhibit PLpro activity, contributing to its potential as an antiviral agent .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. Similar compounds have demonstrated significant anticancer activity against various cancer cell lines. For example, derivatives with similar structural features have exhibited inhibition against cancer targets such as the epidermal growth factor receptor (EGFR), suggesting that this compound may also possess similar properties .

Table 1: Comparison of Biological Activities

| Compound | Target | Activity |

|---|---|---|

| This compound | SARS-CoV-2 PLpro | Inhibitory activity observed |

| 5-(Aminomethyl)oxolane-3-carboxylic acid | EGFR | Significant inhibition |

| 5-(Aminomethyl)tetrahydrofuran-3-carboxylic acid | Various cancer cell lines | Anticancer activity |

Case Study: Antiviral Efficacy

In a study focusing on the antiviral efficacy against SARS-CoV-2, compounds similar to this compound were evaluated for their ability to inhibit viral replication in cell cultures. The results indicated that these compounds could significantly reduce viral load, highlighting their potential as therapeutic agents against COVID-19 .

Case Study: Cancer Cell Line Sensitivity

In vitro studies evaluating the sensitivity of various cancer cell lines to related compounds showed promising results. For instance, certain derivatives demonstrated high growth inhibition percentages against renal cancer cell lines (e.g., TK-10 and UO-31), suggesting that this compound may also exhibit similar anticancer properties .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural characterization of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride, and how are they applied?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, and NMR can resolve the oxolane ring protons (δ ~3.5–4.0 ppm) and carboxamide carbonyl signals (δ ~170 ppm). HRMS validates the molecular formula (e.g., CHNO·HCl) with precise mass-to-charge ratios. Infrared (IR) spectroscopy identifies functional groups like the amine (N-H stretch ~3300 cm) and carboxamide (C=O ~1650 cm) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility is typically assessed via gravimetric analysis in water, DMSO, or ethanol. Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For instance, the hydrochloride salt form enhances aqueous solubility but may hydrolyze under alkaline conditions (pH > 9), requiring buffered storage solutions .

Q. What synthetic routes are reported for this compound, and what intermediates are critical?

- Methodological Answer : A common route involves reductive amination of oxolane-3-carboxaldehyde derivatives, followed by carboxamide formation via coupling with activated carboxylic acids (e.g., using EDC/HOBt). Key intermediates include oxolane-3-carboxaldehyde and protected aminomethyl precursors. Reaction yields depend on solvent polarity (e.g., THF vs. DMF) and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for maximizing synthetic yield?

- Methodological Answer : Multivariate DoE (e.g., Box-Behnken design) identifies critical parameters like temperature, solvent ratio, and catalyst loading. For example, a 3-factor DoE revealed that increasing temperature from 25°C to 60°C improves amidation yield by 22%, while excess catalyst (>5 mol%) leads to side-product formation. Response surface models prioritize factors statistically (p < 0.05) .

Q. What computational strategies predict reaction mechanisms or regioselectivity in functionalizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in nucleophilic attacks. For instance, the oxolane ring’s steric hindrance directs substitution to the 3-position. Molecular dynamics simulations (e.g., in GROMACS) assess solvation effects on reaction pathways .

Q. How should researchers address contradictions in reported solubility or reactivity data across studies?

- Methodological Answer : Systematic replication under standardized conditions (e.g., USP buffer systems) isolates variables like impurity profiles or hydration states. Meta-analysis tools (e.g., RevMan) aggregate data to identify outliers. For example, discrepancies in aqueous solubility (10–50 mg/mL) may arise from polymorphic forms, necessitating PXRD validation .

Q. What strategies enable regioselective functionalization of the aminomethyl group without oxolane ring modification?

- Methodological Answer : Selective protection (e.g., Fmoc for amines) allows orthogonal reactivity. For instance, Fmoc-aminomethyl intermediates undergo Suzuki-Miyaura coupling at the carboxamide group. Kinetic studies (e.g., stopped-flow UV-Vis) confirm that bulky ligands (e.g., SPhos) suppress ring-opening side reactions .

Q. How can analytical methods (e.g., HPLC) be validated for assessing purity and degradation products?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Calibration curves (R > 0.999) across 50–150% of target concentration.

- Accuracy : Spike recovery (98–102%) with known degradation products (e.g., hydrolyzed oxolane derivatives).

- Precision : ≤2% RSD for intraday/interday replicates.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.